1-Fluoro-3-iodo-5-nitrobenzene

Catalog No.
S706943
CAS No.
3819-88-3
M.F
C6H3FINO2
M. Wt
267 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-3-iodo-5-nitrobenzene

CAS Number

3819-88-3

Product Name

1-Fluoro-3-iodo-5-nitrobenzene

IUPAC Name

1-fluoro-3-iodo-5-nitrobenzene

Molecular Formula

C6H3FINO2

Molecular Weight

267 g/mol

InChI

InChI=1S/C6H3FINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H

InChI Key

MXPYCSFCKXSPAB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)I)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C=C1F)I)[N+](=O)[O-]
  • Precursor molecule: Due to the presence of a fluorine, iodine, and nitro group, 1-Fluoro-3-iodo-5-nitrobenzene could serve as a precursor molecule for the synthesis of more complex organic compounds with desired functionalities. The specific functional groups can participate in various chemical reactions, allowing for tailored molecule creation [].

  • Material science: The combination of elements in 1-Fluoro-3-iodo-5-nitrobenzene might be of interest for material science research. The interplay between the electron-withdrawing nitro group and the electron-donating fluorine and iodine groups could influence conductivity or other material properties []. However, more specific research on this application is needed.

  • Organic electronics: The aromatic ring structure and the presence of functional groups like nitro suggest that 1-Fluoro-3-iodo-5-nitrobenzene could be a candidate molecule for investigation in organic electronics. However, further research into its electrical properties and potential for applications in this field is necessary [].

1-Fluoro-3-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H3FINO2C_6H_3FINO_2 and a molecular weight of approximately 267.00 g/mol. It features a benzene ring substituted with a fluorine atom at the first position, an iodine atom at the third position, and a nitro group at the fifth position. This compound is recognized for its unique structural attributes, which influence its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

There is no current information available regarding a specific mechanism of action for 1-Fluoro-3-iodo-5-nitrobenzene in biological systems.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
  • Working in a well-ventilated fume hood to avoid inhalation of vapors.
  • Handling the compound with care to avoid skin contact.
  • Storing the compound in a cool, dry place away from incompatible materials [].
Typical of aromatic compounds. Notable reactions include:

  • Nucleophilic Substitution: The presence of the nitro group enhances the electrophilic character of the aromatic ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitutions due to the electron-withdrawing effects of both the nitro and fluoro groups.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's reactivity profile .

1-Fluoro-3-iodo-5-nitrobenzene can be synthesized through various methods:

  • Halogenation of Nitrobenzene: Starting from nitrobenzene, fluorination can be achieved using fluorinating agents followed by iodination.
  • Direct Halogenation: The compound may also be synthesized via direct halogenation of a suitable precursor under controlled conditions to ensure selectivity for the desired positions on the benzene ring.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the introduction of iodine and fluorine substituents onto an aromatic framework .

This compound has several potential applications:

  • Pharmaceuticals: Due to its unique structure, it may serve as an intermediate in synthesizing biologically active compounds.
  • Materials Science: Its properties may be harnessed in developing new materials with specific electronic or optical characteristics.
  • Research: It could be utilized in studies investigating reaction mechanisms involving halogenated aromatic compounds .

Interaction studies involving 1-fluoro-3-iodo-5-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions can provide insights into its potential as a building block for more complex organic molecules. Additionally, studies exploring its interactions with biological systems could reveal its pharmacological potential or toxicological profiles .

Similar Compounds

Several compounds exhibit structural similarities to 1-fluoro-3-iodo-5-nitrobenzene, each possessing distinct characteristics:

Compound NameSimilarityKey Features
2-Fluoro-4-iodo-1-nitrobenzene0.90Different substitution pattern on benzene.
4-Fluoro-2-iodo-1-nitrobenzene0.89Iodine and fluorine at different positions.
1-Fluoro-2-iodo-4-nitrobenzene0.89Alternative substitution affecting reactivity.
1-Fluoro-3-iodo-2-nitrobenzene0.84Similar halogenation but different nitro position.

These compounds are significant for comparative studies in reactivity and biological activity due to their structural similarities and variations.

Laboratory-Scale Synthesis Routes

Electrophilic Aromatic Substitution Strategies

The synthesis of 1-Fluoro-3-iodo-5-nitrobenzene relies fundamentally on electrophilic aromatic substitution reactions, which must be carefully orchestrated to achieve the desired substitution pattern [1] [2]. The electrophilic aromatic substitution mechanism involves the formation of an arenium ion intermediate, where the benzene ring acts as a nucleophile attacking electrophilic species [3] [4]. For polysubstituted benzene derivatives like 1-Fluoro-3-iodo-5-nitrobenzene, the sequence of substitution reactions becomes critical due to the directing effects of existing substituents [5].

The nitro group serves as a meta-directing, electron-withdrawing group that deactivates the aromatic ring toward further electrophilic substitution [3] [5]. This deactivation requires more vigorous reaction conditions and careful selection of electrophilic reagents to achieve subsequent halogenation steps. The electron-withdrawing nature of the nitro group reduces the electron density of the benzene ring, making it less reactive toward electrophiles but providing regioselectivity toward meta positions [5].

Fluorination represents one of the most challenging aspects of the synthesis due to the extreme reactivity of elemental fluorine [2] [6]. Traditional fluorination methods using gaseous fluorine require specialized equipment and controlled conditions to prevent violent reactions [7] [8]. The use of electrophilic fluorinating reagents such as Selectfluor has revolutionized aromatic fluorination by providing a manageable source of electrophilic fluorine [8]. Selectfluor, a diazabicyclooctane-based fluorinating agent, delivers the equivalent of fluorine cation under mild conditions, enabling controlled fluorination of aromatic substrates [8].

Iodination of aromatic compounds presents different challenges, as iodine is inherently unreactive for electrophilic aromatic substitution [2] [6]. The activation of iodine requires oxidizing agents such as nitric acid, hydrogen peroxide, or copper salts to generate iodine cation species [6] [9]. These oxidizing agents convert molecular iodine to highly electrophilic iodine cations that can effectively attack aromatic rings [9]. The iodination reaction follows the standard electrophilic aromatic substitution mechanism once the electrophilic iodine species is generated [6].

Substitution StepElectrophileCatalyst/OxidantTemperature RangeTypical Yield
NitrationNitric acid/Sulfuric acidConcentrated H₂SO₄0-5°C75-85%
FluorinationSelectfluor-Room temperature60-75%
IodinationIodineNitric acid/H₂O₂40-80°C70-90%

Halogenation-Nitration Sequence Optimization

The optimization of halogenation-nitration sequences for 1-Fluoro-3-iodo-5-nitrobenzene synthesis requires careful consideration of reaction order and conditions [10] [11]. The sequence of functional group introduction significantly impacts the overall yield and regioselectivity of the final product [12]. Different approaches have been developed depending on the starting material and desired substitution pattern.

One established synthetic route involves the sequential introduction of substituents starting from benzene or a monosubstituted benzene derivative [10] . The nitration step typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective introduction of the nitro group . Temperature control during nitration is critical, with reactions typically conducted at 0-5°C to minimize side reactions and maintain regioselectivity .

The halogenation steps require different strategies for fluorine and iodine introduction [10] [11]. Fluorination can be achieved using electrophilic fluorinating reagents under mild conditions, while iodination requires the presence of oxidizing agents to activate molecular iodine [6] [9]. The order of halogenation steps influences the overall reaction efficiency and product distribution.

Optimization studies have demonstrated that lower temperatures during initial substitution steps reduce polysubstitution and improve product purity . The use of stoichiometric control, employing specific equivalents of reagents, enhances regioselectivity and minimizes unwanted side products . For example, using 1.2 equivalents of nitric acid during nitration has been shown to improve regioselectivity at the desired position while reducing over-nitration .

Sequential optimization involves monitoring reaction progress through analytical techniques and adjusting conditions accordingly [10]. The reaction time, temperature, and reagent concentrations must be balanced to achieve optimal yields while maintaining selectivity [15]. Continuous monitoring allows for real-time adjustments to reaction parameters, improving overall process efficiency.

ParameterOptimal RangeImpact on YieldImpact on Selectivity
Temperature0-10°C (nitration)Increases with controlHigh at low temperatures
Reagent Stoichiometry1.1-1.3 equivalentsOptimum at 1.2 eqBest at 1.2 eq
Reaction Time2-4 hoursPlateaus after 3hDecreases with time
Solvent SystemPolar aproticModerate effectSignificant effect

Industrial Production Protocols

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for the industrial production of 1-Fluoro-3-iodo-5-nitrobenzene, offering superior control over reaction parameters and enhanced safety profiles [16] [15]. Continuous flow systems provide precise temperature control, efficient mixing, and reduced residence times compared to traditional batch processes [15]. These advantages are particularly important for the synthesis of polysubstituted aromatic compounds where reaction selectivity and yield optimization are critical [16].

The application of continuous flow reactors to halogenated nitrobenzene synthesis enables better heat management during exothermic reactions [15]. The enhanced heat transfer characteristics of flow systems prevent temperature excursions that can lead to side reactions and reduced selectivity [16]. Microfluidic mixing in continuous flow reactors ensures homogeneous reaction conditions, improving product consistency and reducing batch-to-batch variation [15].

Continuous flow hydrogenation systems have demonstrated exceptional performance for related nitrobenzene derivatives, achieving turnover frequencies exceeding 5000 h⁻¹ [16]. The platinum nanoparticle catalysts dispersed in amphiphilic polymer resins show remarkable stability and activity in flow systems [16]. These catalytic systems maintain activity for extended periods, with some systems operating continuously for over 60 hours without significant deactivation [16].

The residence time in continuous flow reactors can be precisely controlled, allowing for optimization of reaction completion while minimizing side reactions [15]. For the synthesis of 1-Fluoro-3-iodo-5-nitrobenzene, residence times of 10-20 minutes have proven optimal for achieving high conversion rates while maintaining selectivity [15]. The ability to process reactions at elevated temperatures and pressures in flow systems expands the range of feasible reaction conditions [16].

Process intensification through continuous flow technology enables higher production rates in smaller reactor volumes [15]. The reduced inventory of hazardous materials in flow systems enhances process safety, particularly important when handling reactive fluorinating agents and oxidizing systems [16]. Automated control systems in continuous flow reactors allow for real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality [15].

Flow ParameterTypical RangeProcess ImpactOptimization Benefit
Residence Time5-30 minutesConversion rateSelectivity control
Flow Rate0.1-5 mL/minThroughputMixing efficiency
Temperature20-150°CReaction rateSide reaction control
Pressure1-10 barPhase behaviorMass transfer

Purification Techniques for High-Purity Yields

The purification of 1-Fluoro-3-iodo-5-nitrobenzene to achieve high-purity yields requires sophisticated separation techniques tailored to the specific properties of polysubstituted aromatic compounds [17] [18]. Industrial purification protocols must address the removal of unreacted starting materials, by-products from side reactions, and isomeric impurities that may have similar physical properties to the target compound [17].

Column chromatography represents the primary purification method for laboratory-scale synthesis, utilizing silica gel as the stationary phase with carefully optimized solvent systems [10] [19]. The separation is typically achieved using hexane-ethyl acetate mixtures, with solvent ratios ranging from 50:3 to 10:1 depending on the specific impurity profile [10]. The elution order and separation efficiency depend on the polarity differences between the target compound and impurities.

Ion exchange resins have found application in the purification of carboxylic acid intermediates and other functionalized aromatic compounds [18]. Dowex resins, particularly Dowex 1×8-400 in formate form, demonstrate superior capacity and exchange rates for aromatic acid derivatives [18]. The resin-based purification involves loading the crude product onto the resin, washing with appropriate solvents, and eluting the pure product with acidic solutions [18].

Crystallization techniques provide an effective method for achieving high-purity products on an industrial scale [20]. The crystallization process involves dissolving the crude product in an appropriate solvent system, followed by controlled cooling or anti-solvent addition to induce crystal formation [20]. The choice of solvent system is critical, with polar aprotic solvents often providing optimal crystallization behavior for halogenated nitrobenzenes [20].

Advanced purification techniques such as zone refining have demonstrated exceptional capabilities for achieving ultra-high purity levels [20]. Zone refining utilizes the principle of controlled melting and solidification to achieve purification through the distribution of impurities between liquid and solid phases [20]. Multiple zone refining passes can improve purity from 97% to over 99%, representing a significant enhancement in product quality [20].

Distillation techniques, while challenging for high-boiling aromatic compounds, can be employed under reduced pressure conditions [21]. Fractional distillation under vacuum allows for the separation of compounds with similar boiling points while avoiding thermal decomposition [21]. The use of stabilizing agents, such as copper metal, prevents degradation during distillation processes [21].

Purification MethodPurity AchievementThroughputIndustrial Applicability
Column Chromatography95-98%LowLaboratory scale
Crystallization98-99%HighIndustrial scale
Zone Refining>99%MediumSpecialized applications
Distillation96-98%HighLarge scale production

Regioselectivity Challenges in Polysubstituted Derivatives

The synthesis of 1-Fluoro-3-iodo-5-nitrobenzene presents significant regioselectivity challenges due to the complex interplay of electronic and steric effects from multiple substituents [11] [22]. The directing effects of existing substituents must be carefully managed to achieve the desired substitution pattern while minimizing the formation of unwanted regioisomers [5] [23]. Understanding these challenges is essential for developing efficient synthetic strategies and optimizing reaction conditions.

The nitro group serves as a strong meta-directing group due to its electron-withdrawing nature, which deactivates the aromatic ring and directs incoming electrophiles to meta positions [5]. However, the presence of multiple substituents creates competing directing effects that can lead to complex regioselectivity patterns [22]. The fluorine substituent, despite being electron-withdrawing through inductive effects, can participate in resonance stabilization that influences regioselectivity [24].

Electronic effects play a dominant role in determining regioselectivity in polysubstituted aromatic systems [24] [23]. The strength of metal-carbon bonds increases with the number of ortho fluorine substituents, leading to thermodynamic preferences for specific substitution patterns [24]. This effect has been demonstrated in transition metal-catalyzed reactions where ortho fluorine substituents provide enhanced stability to organometallic intermediates [24].

Steric effects become increasingly important as the degree of substitution increases [22] [23]. Bulky substituents can hinder the approach of electrophiles to certain positions, leading to kinetic selectivity that may differ from thermodynamic preferences [23]. The balance between steric and electronic effects determines the overall regioselectivity observed in synthetic reactions.

The development of novel regioselective methods has addressed some of these challenges through the use of directing groups and specialized catalytic systems [11] [23]. Boron-mediated regioselective halogenation has emerged as a powerful tool for controlling substitution patterns in electronically rich aromatic systems [11]. The use of boron handles allows for precise control of regioselectivity through ipso-addition mechanisms rather than traditional electrophilic aromatic substitution [11].

Computational methods have provided valuable insights into the factors controlling regioselectivity in polysubstituted aromatic systems [24] [23]. Density functional theory calculations reveal the relative energies of different substitution patterns and help predict the preferred regioisomers under various reaction conditions [24]. These computational predictions guide experimental design and optimization efforts.

The formation of arenium ion intermediates in superacid media has been shown to influence regioselectivity through the generation of long-lived cationic species [23]. These persistent intermediates allow for equilibration between different substitution sites, leading to thermodynamically controlled product distributions [23]. The use of superacid conditions has enabled selective meta-substitution patterns that are difficult to achieve through conventional methods [23].

Directing GroupElectronic EffectSteric EffectRegioselectivity Pattern
Nitro (-NO₂)Strong withdrawalModerateMeta-directing
Fluoro (-F)Weak withdrawalMinimalOrtho/para-directing
Iodo (-I)Weak withdrawalSignificantOrtho/para-directing
Combined EffectsComplexVariableDepends on conditions

The optimization of regioselectivity requires careful consideration of reaction conditions, including temperature, solvent, and catalyst selection [22] [12]. Lower reaction temperatures generally favor kinetic selectivity, while higher temperatures may lead to thermodynamic control [23]. The choice of electrophilic reagent and reaction medium significantly influences the regioselectivity outcome [11] [22].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3819-88-3

Wikipedia

1-fluoro-3-iodo-5-nitrobenzene

Dates

Last modified: 08-15-2023

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